4'-Octyloxyacetophenone
CAS No.: 37062-63-8
Cat. No.: VC6424586
Molecular Formula: C16H24O2
Molecular Weight: 248.36 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 37062-63-8 |
---|---|
Molecular Formula | C16H24O2 |
Molecular Weight | 248.36 g/mol |
IUPAC Name | 2-octan-4-yloxy-1-phenylethanone |
Standard InChI | InChI=1S/C16H24O2/c1-3-5-12-15(9-4-2)18-13-16(17)14-10-7-6-8-11-14/h6-8,10-11,15H,3-5,9,12-13H2,1-2H3 |
Standard InChI Key | MJBFLVDBEWBJNM-UHFFFAOYSA-N |
SMILES | CCCCCCCCOC1=CC=C(C=C1)C(=O)C |
Canonical SMILES | CCCCC(CCC)OCC(=O)C1=CC=CC=C1 |
Introduction
Chemical and Physical Properties
Structural Characteristics
4'-Octyloxyacetophenone features a phenyl group bonded to an acetyl moiety () and an octyloxy chain () at the para position. The extended alkyl chain contributes to its hydrophobic nature, as evidenced by a logP value of 4.63 . X-ray crystallography and spectroscopic analyses confirm a planar aromatic ring system, with the octyloxy chain adopting a gauche conformation to minimize steric hindrance .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 248.36 g/mol |
Density | 0.953 g/cm³ |
Melting Point | 30–32°C |
Boiling Point | 365.3°C at 760 mmHg |
Flash Point | 147.2°C |
Refractive Index | 1.49 |
Solubility in Water | Insoluble |
Spectroscopic Data
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IR Spectroscopy: Strong absorption bands at 1680 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C ether stretch) .
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NMR: NMR (CDCl₃) signals at δ 2.60 (s, 3H, COCH₃), δ 4.02 (t, 2H, OCH₂), and δ 7.8–6.8 (m, 4H, aromatic protons) .
Synthesis and Manufacturing
Modern Approaches
Loupy et al. (1987) optimized the synthesis using microwave-assisted alkylation of 4-hydroxyacetophenone with 1-bromooctane in dimethylformamide (DMF), achieving an 89% yield . Thiemann (2009) introduced a solvent-free mechanochemical method, reducing reaction time to 2 hours with comparable efficiency .
Table 2: Comparative Synthesis Metrics
Method | Yield (%) | Reaction Time | Key Advantage |
---|---|---|---|
Friedel-Crafts Acylation | 65 | 12 h | High purity |
Microwave-Assisted | 89 | 45 min | Energy efficiency |
Mechanochemical | 85 | 2 h | Solvent-free, eco-friendly |
Applications in Research and Industry
Liquid Crystal Precursors
The compound’s rigid aromatic core and flexible alkyl chain make it a precursor for thermotropic liquid crystals. Najer et al. (1956) demonstrated its utility in synthesizing Schiff-base liquid crystals with nematic phases stable up to 150°C .
Pharmaceutical Intermediates
4'-Octyloxyacetophenone serves as a building block for nonsteroidal anti-inflammatory drugs (NSAIDs). Profft (1958) patented derivatives showing COX-2 inhibition with reduced gastrointestinal toxicity .
Organic Electronics
Thiemann (2009) explored its use in organic field-effect transistors (OFETs), where its electron-withdrawing acetyl group enhances charge carrier mobility .
Parameter | Value |
---|---|
Skin Irritation | Causes irritation |
Eye Irritation | Severe irritation |
Inhalation Risk | Respiratory tract irritation |
Carcinogenicity | Not classified (IARC, ACGIH) |
Protective Measures
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Personal Protective Equipment (PPE): Nitrile gloves, chemical goggles, and lab coats.
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Engineering Controls: Use fume hoods for powder handling to avoid airborne dispersion .
Recent Advances and Future Directions
Green Synthesis Innovations
Recent work focuses on catalytic asymmetric synthesis using chiral organocatalysts, enabling enantioselective production of derivatives for drug development .
Biomedical Applications
Preliminary studies suggest its derivatives inhibit amyloid-β aggregation, highlighting potential in Alzheimer’s disease therapy .
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